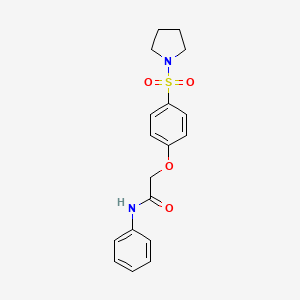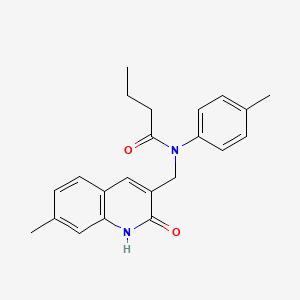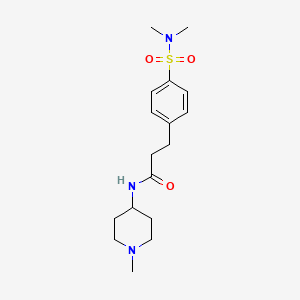
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. HM-3 is a selective and potent inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and maintenance.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide binds to the catalytic domain of PARP and inhibits its activity, thereby preventing the repair of damaged DNA. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be selective for PARP and does not inhibit other proteins involved in DNA repair, making it a valuable tool for studying the role of PARP in various biological processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of inflammatory responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its specificity for PARP, which allows for the selective inhibition of PARP activity without affecting other proteins involved in DNA repair. This makes N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide a valuable tool for studying the role of PARP in various biological processes. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide in scientific research. One potential application is in the development of novel cancer therapies. PARP inhibitors, including N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, have shown promise in the treatment of several types of cancer, including breast, ovarian, and prostate cancer. Another potential application is in the study of neurodegenerative disorders, as PARP has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide could be used to study the role of PARP in the immune system and in the modulation of inflammatory responses. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has the potential to be a valuable tool for studying the role of PARP in various biological processes and for the development of novel therapeutic agents.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide involves several steps, including the reaction of 3,4-dimethoxy-N-methylbenzamide with 2-chloro-7-methylquinoline, followed by the addition of sodium hydroxide and the subsequent isolation and purification of the product. The final compound is a white crystalline powder with a molecular weight of 365.4 g/mol.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been used extensively in scientific research to investigate the role of PARP in various biological processes. PARP is involved in DNA repair, cell death, and inflammation, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be a potent inhibitor of PARP and has been used to study the effects of PARP inhibition on various cellular processes.
特性
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-14-10-16(20(24)22-17(14)9-13)12-23(2)21(25)15-7-8-18(26-3)19(11-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUIOVKRRMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

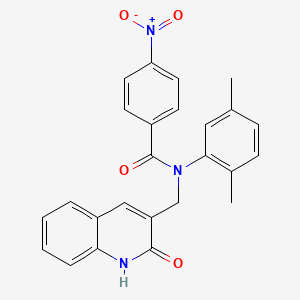


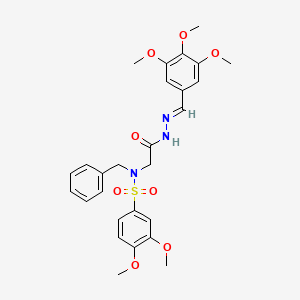

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
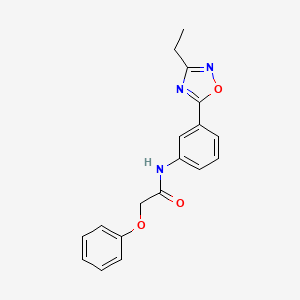
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
